2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
CAS No.: 421577-84-6
Cat. No.: VC6616764
Molecular Formula: C22H23N3O2S2
Molecular Weight: 425.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 421577-84-6 |
|---|---|
| Molecular Formula | C22H23N3O2S2 |
| Molecular Weight | 425.57 |
| IUPAC Name | N-(2-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H23N3O2S2/c1-3-12-25-21(27)19-15-9-5-7-11-17(15)29-20(19)24-22(25)28-13-18(26)23-16-10-6-4-8-14(16)2/h3-4,6,8,10H,1,5,7,9,11-13H2,2H3,(H,23,26) |
| Standard InChI Key | KHBUYZUOTFLOSZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C |
Introduction
2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide appears to be a heterocyclic compound containing a benzothieno-pyrimidine core structure. Such compounds often exhibit biological activity and are of interest in medicinal chemistry for their potential therapeutic applications.
Structural Features
The compound includes:
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A benzothieno-pyrimidine core, which is a fused heterocyclic system combining benzothiophene and pyrimidine.
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A sulfanyl group (-S-), linking the core to an acetamide moiety.
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An N-(2-methylphenyl)acetamide substituent, which may influence the compound's pharmacokinetics and binding properties.
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An allyl group, which could enhance reactivity or biological activity.
Potential Applications
Heterocyclic compounds like this often serve as scaffolds for:
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Anti-inflammatory agents: Similar compounds have been studied as inhibitors of enzymes like 5-lipoxygenase.
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Anticancer agents: Benzothieno derivatives have shown promise in targeting cancer pathways.
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Neuroprotective agents: Pyrimidine derivatives are explored for Alzheimer's disease and other neurodegenerative disorders.
Synthesis Pathways
While specific synthesis details for this compound are unavailable, it likely involves:
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Formation of the benzothieno-pyrimidine core via cyclization reactions.
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Introduction of the allyl group through alkylation.
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Coupling with N-(2-methylphenyl)acetamide using sulfanyl chemistry.
Analytical Characterization
Standard techniques used for similar compounds include:
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NMR Spectroscopy: For structural confirmation (e.g., and ).
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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X-ray Crystallography: For detailed structural elucidation.
Biological Activity
Though no direct data is available for this compound:
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Molecular docking studies could predict its interaction with biological targets.
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In vitro assays would evaluate its efficacy against specific enzymes or receptors.
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